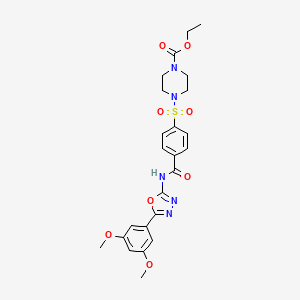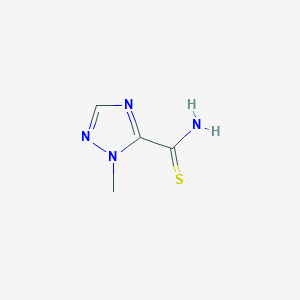![molecular formula C12H11NO3 B2599197 Methyl 2-[4-(prop-2-ynamido)phenyl]acetate CAS No. 2097893-48-4](/img/structure/B2599197.png)
Methyl 2-[4-(prop-2-ynamido)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[4-(prop-2-ynamido)phenyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and drug discovery.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[4-(prop-2-ynamido)phenyl]acetate, focusing on six unique fields:
Pharmaceutical Development
Methyl 2-[4-(prop-2-ynamido)phenyl]acetate is a compound of interest in pharmaceutical research due to its potential bioactive properties. It can serve as a precursor or intermediate in the synthesis of various therapeutic agents. Researchers explore its utility in developing drugs for treating conditions such as inflammation, cancer, and infectious diseases. The compound’s structural features allow for modifications that can enhance its pharmacological activity and specificity .
Organic Synthesis
In organic chemistry, Methyl 2-[4-(prop-2-ynamido)phenyl]acetate is valuable for synthesizing complex molecules. Its functional groups facilitate various chemical reactions, making it a versatile building block. It is used in the synthesis of heterocyclic compounds, which are crucial in creating pharmaceuticals, agrochemicals, and materials science applications . The compound’s ability to undergo cyclization and other transformations is particularly useful in creating novel chemical entities.
Material Science
This compound is also explored in material science for developing new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Researchers investigate its potential in creating advanced materials for applications in electronics, coatings, and nanotechnology . The compound’s structural rigidity and functional groups contribute to the stability and performance of these materials.
properties
IUPAC Name |
methyl 2-[4-(prop-2-ynoylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h1,4-7H,8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNXQDYZPSLMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2599115.png)


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2599120.png)
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)
![Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2599126.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2599127.png)
![2-chloro-N-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2599128.png)

![(2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2599130.png)

![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2599134.png)

